molecular formula C6H10N2O5 B15224171 3-Aminopyrrolidin-2-one oxalate

3-Aminopyrrolidin-2-one oxalate

Cat. No.: B15224171
M. Wt: 190.15 g/mol
InChI Key: RQQASJJQRAJBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyrrolidin-2-one oxalate is a pyrrolidinone derivative with an amino group at the 3-position and an oxalate counterion. Its molecular formula is C₄H₈N₂O·C₂H₂O₄ (assuming a 1:1 salt ratio), and its parent compound, 3-aminopyrrolidin-2-one, has a molecular weight of 100.12 g/mol (CAS 56440-28-9) . The oxalate form enhances solubility and stability, making it suitable for pharmaceutical research. Limited ecological or toxicological data exist for this compound, highlighting a need for further study .

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

3-aminopyrrolidin-2-one;oxalic acid

InChI

InChI=1S/C4H8N2O.C2H2O4/c5-3-1-2-6-4(3)7;3-1(4)2(5)6/h3H,1-2,5H2,(H,6,7);(H,3,4)(H,5,6)

InChI Key

RQQASJJQRAJBDP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .

Industrial Production Methods

Industrial production of 3-Aminopyrrolidin-2-one oxalate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural features, molecular weights, and CAS numbers of 3-aminopyrrolidin-2-one oxalate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3-Aminopyrrolidin-2-one oxalate C₄H₈N₂O·C₂H₂O₄ 184.14 (calculated) 56440-28-9* Pyrrolidinone core, 3-amino group, oxalate
3-Amino-3-methylpyrrolidin-2-one C₅H₁₀N₂O 114.15 Not provided Methyl substitution at 3-position
2-Aminopyridin-3-ol C₅H₆N₂O 110.11 16867-03-1 Pyridine ring, hydroxyl and amino groups
(S)-5-(Trityloxymethyl)-2-pyrrolidinone C₂₄H₂₃NO₂ 357.44 105526-85-0 Trityloxymethyl substituent, chiral center
Pyrrolidin-2-one (2-Pyrrolidone) C₄H₇NO 85.10 616-45-5 Parent compound, no amino group

Key Observations :

  • Functional Groups: The oxalate salt and 3-amino-3-methylpyrrolidin-2-one share a pyrrolidinone backbone but differ in substituents (oxalate vs. methyl).
  • Complexity: (S)-5-(Trityloxymethyl)-2-pyrrolidinone has a bulky trityl group, increasing molecular weight by over 250% compared to the parent compound .

Key Differences :

  • Toxicity Data: Most compounds, including 3-aminopyrrolidin-2-one oxalate, lack comprehensive toxicity or ecological data .
  • Handling: 2-Aminopyridin-3-ol requires stricter first aid protocols (e.g., artificial respiration) compared to pyrrolidinone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.